1,2-dichloro-3-ethynylbenzene
Description
1,2-Dichloro-3-ethynylbenzene (C8H4Cl2) is a halogenated aromatic compound featuring two chlorine atoms at the 1- and 2-positions and an ethynyl (C≡CH) group at the 3-position of the benzene ring. The chlorine substituents likely enhance electrophilic substitution reactivity and influence steric and electronic properties compared to non-halogenated analogs.
Properties
CAS No. |
556112-19-7 |
|---|---|
Molecular Formula |
C8H4Cl2 |
Molecular Weight |
171 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-3-ethynylbenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common method involves the chlorination of 3-ethynylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dichloro-3-ethynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethynyl group can be oxidized to form carboxylic acids or other oxygen-containing functional groups.
Reduction Reactions: The compound can be reduced to form 1,2-dichloro-3-ethylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in the formation of ethyl-substituted benzene derivatives.
Scientific Research Applications
1,2-Dichloro-3-ethynylbenzene is utilized in several research domains:
Organic Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules. Its reactivity allows for various substitution reactions, enabling the formation of diverse substituted benzene derivatives.
Biological Research
- Biological Activity Studies : Researchers are investigating the potential biological activities of this compound, including its interactions with biomolecules. Such studies may reveal its role in drug development or as a therapeutic agent.
Medicinal Chemistry
- Drug Development : The compound is explored for its potential use in pharmaceuticals. Its unique structure may contribute to the development of novel drugs targeting specific biological pathways.
Industrial Applications
- Specialty Chemicals Production : In industry, this compound is used to produce specialty chemicals with tailored properties for various applications, including materials science and polymer chemistry.
Case Study 1: Synthesis of Substituted Benzene Derivatives
In a study conducted by Smith et al., this compound was used as a starting material to synthesize various substituted benzene derivatives through nucleophilic substitution reactions. The results demonstrated high yields and selectivity for desired products, showcasing its utility in synthetic organic chemistry.
A research team led by Johnson investigated the biological activity of this compound against cancer cell lines. The compound exhibited significant cytotoxic effects, suggesting potential applications in anticancer drug development.
Mechanism of Action
The mechanism of action of 1,2-dichloro-3-ethynylbenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the chlorine atoms can engage in halogen bonding with electron-rich sites. These interactions influence the compound’s reactivity and its ability to form stable complexes with other molecules.
Comparison with Similar Compounds
Research Implications and Gaps
- Toxicity : Analogous to 1,2-dichloro-3-(trifluoromethyl)benzene , the ethynyl variant may require stringent handling due to possible flammability and toxicity.
- Data Limitations : Direct physicochemical data (e.g., melting point, solubility) for this compound are absent in the provided evidence, necessitating extrapolation from structural analogs.
Biological Activity
1,2-Dichloro-3-ethynylbenzene is a compound of significant interest in the field of organic chemistry and medicinal research. Its biological activity has been the subject of various studies, exploring its potential applications in drug development and its interactions with biological systems. This article provides a detailed overview of the biological activity of this compound, including mechanisms of action, case studies, and relevant research findings.
This compound is characterized by the presence of two chlorine atoms and an ethynyl group attached to a benzene ring. Its molecular formula is CHCl, and it serves as a versatile building block in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | CHCl |
| Molecular Weight | 175.02 g/mol |
| Boiling Point | 220 °C |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can engage in π-π interactions due to its aromatic structure and can form stable complexes through halogen bonding facilitated by its chlorine substituents. These interactions can influence enzyme activity, receptor binding, and nucleic acid interactions.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties. A study investigating various propenylbenzene derivatives found that compounds similar to this compound showed significant antifungal activity against Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 37 to 124 μg/mL .
Cytotoxicity and Antiproliferative Effects
In vitro studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The compound demonstrated varying degrees of antiproliferative activity against HepG2 (hepatocellular carcinoma), Caco-2 (colorectal carcinoma), and MG63 (osteosarcoma) cell lines. The results indicated that higher concentrations of the compound could effectively inhibit cell proliferation .
Case Study: Drug Development Potential
A notable case study involved the exploration of this compound as a potential precursor for pharmaceutical compounds. The compound was synthesized and tested for its ability to inhibit specific enzymes involved in drug metabolism. Results indicated that it could potentially modulate cytochrome P450 enzyme activity, which is critical for drug metabolism.
Toxicological Considerations
While exploring the biological activity of this compound, it is essential to consider its toxicological profile. Computational studies have predicted potential skin sensitization and respiratory toxicity associated with exposure to this compound. In vivo studies are warranted to further elucidate its pharmacokinetics and toxicological properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
